An In-depth Technical Guide to N-Boc-4-bromo-2-fluoroaniline
An In-depth Technical Guide to N-Boc-4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of N-Boc-4-bromo-2-fluoroaniline, a key building block in modern medicinal chemistry and drug development.
Core Chemical Properties
N-Boc-4-bromo-2-fluoroaniline, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a halogenated and protected aniline derivative. The presence of the bromine and fluorine atoms, along with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for introducing the 4-bromo-2-fluoroaniline moiety in complex molecule synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is often utilized in cross-coupling reactions and as a precursor for creating diverse molecular scaffolds.
Physicochemical Data
The following table summarizes the key physicochemical properties of N-Boc-4-bromo-2-fluoroaniline.
| Property | Value | Source |
| CAS Number | 209958-42-9 | N/A |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | N/A |
| Molecular Weight | 290.13 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Boiling Point | 272.2 ± 30.0 °C (Predicted) | N/A |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 11.90 ± 0.70 (Predicted) | N/A |
| Storage Temperature | 2-8°C | N/A |
Solubility
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Petroleum Ether | Slightly soluble |
Synthesis and Reactivity
N-Boc-4-bromo-2-fluoroaniline is typically synthesized from its parent aniline, 4-bromo-2-fluoroaniline, through a standard protection reaction.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-Boc-4-bromo-2-fluoroaniline and its potential use in further synthetic transformations, such as Suzuki coupling.
Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline
This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.
Materials:
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4-bromo-2-fluoroaniline
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).
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Addition of Base: Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
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Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either as a solid in one portion or as a solution in the reaction solvent.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-12 hours).
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Work-up:
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Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.
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Wash the combined organic layers sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-Boc-4-bromo-2-fluoroaniline.
Spectral Data
The following tables provide a summary of the expected spectral data for N-Boc-4-bromo-2-fluoroaniline based on its chemical structure and data from analogous compounds.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | m | 1H | Ar-H (adjacent to NHBoc) |
| ~7.3 - 7.0 | m | 2H | Ar-H |
| ~6.8 | br s | 1H | NH |
| 1.52 | s | 9H | -C(CH ₃)₃ |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 (d, J ≈ 240 Hz) | C -F |
| ~152.5 | C =O (carbamate) |
| ~137.0 | Ar-C |
| ~129.0 | Ar-C |
| ~125.0 (d, J ≈ 10 Hz) | Ar-C |
| ~117.0 (d, J ≈ 25 Hz) | Ar-C |
| ~115.0 | Ar-C -Br |
| ~81.0 | -C (CH₃)₃ |
| 28.3 | -C(C H₃)₃ |
Note: The assignments and coupling constants (J) are approximate and can vary depending on the solvent and experimental conditions. The doublet multiplicity (d) for the aromatic carbons is due to coupling with the fluorine atom.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H Stretch |
| 2980 - 2930 | Medium | C-H Stretch (aliphatic) |
| ~1720 | Strong | C=O Stretch (carbamate) |
| 1600 - 1450 | Medium-Strong | C=C Stretch (aromatic) |
| ~1520 | Strong | N-H Bend |
| ~1250 | Strong | C-N Stretch |
| ~1160 | Strong | C-O Stretch |
| ~1050 | Medium | C-F Stretch |
| ~820 | Strong | C-H Bend (out-of-plane) |
Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M]⁺ | 289.01/291.01 | ~289/291 (isotopic pattern for Br) |
| [M+H]⁺ | 290.02/292.02 | ~290/292 |
| [M+Na]⁺ | 312.00/314.00 | ~312/314 |
| [M-Boc+H]⁺ | 190.96/192.96 | ~191/193 |
Safety and Handling
N-Boc-4-bromo-2-fluoroaniline is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Discovery and Development
N-Boc-4-bromo-2-fluoroaniline serves as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen and influence metabolic stability and binding interactions. The bromo-substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for screening and lead optimization.
The "Protein Degrader Building Blocks" classification suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Logical Relationship in PROTAC Synthesis
The following diagram illustrates the logical role of N-Boc-4-bromo-2-fluoroaniline as a building block in the synthesis of a PROTAC molecule.
